Lanoconazole-d3 is a deuterated derivative of lanoconazole, a compound primarily known for its antifungal properties. This compound is significant in the context of vitamin D analogs and has implications in both scientific research and potential therapeutic applications. Lanoconazole itself is recognized for inhibiting the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi, thereby disrupting fungal cell membrane integrity.
Lanoconazole-d3 is synthesized from lanoconazole through deuteration, a process that incorporates deuterium atoms into the compound. This modification enhances its utility in research, particularly in metabolic studies where tracking the compound's behavior in biological systems is essential.
Lanoconazole-d3 falls under the category of antifungal agents and vitamin D analogs. Its classification as a vitamin D derivative allows it to be investigated for various biological activities, including its interaction with vitamin D receptors.
The synthesis of lanoconazole-d3 typically involves deuteration of lanoconazole, which can be achieved through various methods including:
The synthesis process may involve multiple steps:
The molecular structure of lanoconazole-d3 retains the core framework of lanoconazole but includes deuterium atoms at specific positions. The general formula can be represented as C_{22}H_{24}D_3N_3O_4S.
Lanoconazole-d3 participates in similar chemical reactions as its parent compound. Key reactions include:
The reactions involving lanoconazole-d3 are often studied using advanced techniques such as:
Lanoconazole-d3 functions primarily by inhibiting 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition leads to:
Studies employing radiolabeled or deuterated compounds like lanoconazole-d3 allow researchers to trace its distribution and metabolism, providing insights into its pharmacokinetics and dynamics within biological systems.
Relevant data includes:
Lanoconazole-d3 serves several roles in scientific research:
Lanoconazole-d3 (chemical name: (2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(2,4,5-trideuterioimidazol-1-yl)acetonitrile) is a deuterium-labeled analog of Lanoconazole. Its molecular formula is C₁₄H₇D₃ClN₃S₂, with a precise molecular weight of 322.85 g/mol [3] [5]. The compound features three deuterium atoms replacing protium at the 2,4, and 5 positions of the imidazole ring. This isotopic modification retains the core pharmacophore while altering physicochemical properties:
Table 2: Structural Characteristics of Lanoconazole-d3
Parameter | Specification | Analytical Significance | |
---|---|---|---|
Molecular Formula | C₁₄H₇D₃ClN₃S₂ | Isotopic pattern confirmation via MS | |
IUPAC Name | (2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(2,4,5-trideuterioimidazol-1-yl)acetonitrile | Stereochemical specificity | |
SMILES | [²H]C1=C(N(C(=N1)[²H])/C(=C\2/SCC(S2)c3ccccc3Cl)/C#N)[²H] | Deuterium position mapping | |
InChIKey | ZRTQSJFIDWNVJW-RLSZNBDTSA-N | Database identifier | |
CAS Registry | 1185241-05-7 | Unique compound identifier | [4] [5] [7] |
Lanoconazole originated from Japanese pharmaceutical research in the early 1990s, with foundational studies published by Oka et al. (1992) and Niwano et al. (1994) demonstrating its potent in vitro and in vivo antifungal activity [3]. As a second-generation imidazole, it addressed limitations of earlier agents (e.g., clotrimazole, miconazole) through structural optimization:
The deuterated variant (Lanoconazole-d3) emerged later as a research tool, with CAS registry 1185241-05-7. Unlike therapeutic azoles, Lanoconazole-d3 remains exclusive to laboratory applications:
Table 3: Development Timeline of Lanoconazole Derivatives
Year | Milestone | Base Compound | Lanoconazole-d3 |
---|---|---|---|
1992 | Initial synthesis | ✓ | |
1994 | Preclinical efficacy data | ✓ | |
2000s | Topical formulations marketed (Asia) | ✓ | |
Post-2010 | Deuterated analog development | ✓ | |
Current status | Approved antifungal | Research chemical only |
Lanoconazole's primary clinical use centers on topical treatment of superficial mycoses. Its non-deuterated form demonstrates:
Lanoconazole-d3 facilitates critical research underpinning these applications:
Table 4: Comparative Efficacy of Lanoconazole in Dermatophytosis Models
Infection Model | Intervention | Treatment Duration | Culture Negativity Rate | |
---|---|---|---|---|
Guinea pig tinea corporis | Lanoconazole 1% cream | 4 days | 100% | |
Guinea pig tinea corporis | Terbinafine 1% cream | 8 days | 100% | |
Guinea pig tinea pedis | Lanoconazole 1% cream | 7 days | 100% | |
Guinea pig tinea pedis | Bifonazole 1% cream | 14 days | 100% | [9] |
Concluding Remarks
Lanoconazole-d3 exemplifies the intersection of medicinal chemistry and isotopic science in antifungal research. While retaining the mechanistic profile of its progenitor, deuterium substitution enables precise tracking of drug fate and interactions—data critical for optimizing topical therapies. Ongoing studies leveraging this compound may accelerate development of next-generation azoles with enhanced pharmacokinetic profiles and extended resistance barriers.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3